6-Chloro-4-methoxy-3-methylpyridazine
Description
6-Chloro-4-methoxy-3-methylpyridazine (CAS 528878-33-3) is a heterocyclic compound featuring a pyridazine core substituted with chlorine, methoxy, and methyl groups at positions 6, 4, and 3, respectively. Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, and substitutions significantly influence their electronic, steric, and reactive properties. This compound is commercially available as a specialty chemical (1 g for USD 763) and is used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate . Its methoxy and chloro groups render it both electron-rich (via the methoxy donor) and electron-deficient (via the chloro acceptor), enabling diverse reactivity in nucleophilic and electrophilic reactions .
Properties
CAS No. |
528878-33-3 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
6-chloro-4-methoxy-3-methylpyridazine |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-6(7)9-8-4/h3H,1-2H3 |
InChI Key |
XNALUGIAHDILBT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1OC)Cl |
Canonical SMILES |
CC1=NN=C(C=C1OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
The following analysis compares 6-chloro-4-methoxy-3-methylpyridazine with analogs differing in substituent type, position, or functional groups. Key differences in reactivity, synthesis, and applications are highlighted.
Substituent Position and Electronic Effects
Physicochemical Properties
| Property | This compound | 6-Chloro-4-methylpyridazin-3(2H)-one | 3-Chloro-4-methylpyridazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.6 | 158.5 | 144.6 |
| Polarity | Moderate (OCH₃ enhances polarity) | High (ketone group) | Low (non-polar substituents) |
| Solubility | Soluble in DMF, THF, dichloromethane | Soluble in polar aprotic solvents | Limited solubility in water |
| Thermal Stability | Stable up to 150°C | Decomposes above 120°C (ketone) | Stable up to 200°C |
Reactivity and Functionalization Potential
- Nucleophilic Substitution : The C6-Cl bond in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), facilitated by the electron-donating methoxy group at C4. This contrasts with 6-chloro-5-methylpyridazin-3-amine, where steric hindrance from C5-CH₃ slows substitution .
- Electrophilic Aromatic Substitution : Methoxy at C4 activates the ring for electrophilic attack at C5, a site less accessible in analogs like 3-chloro-4-methylpyridazine due to competing steric effects .
- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki) are feasible at C6-Cl but require careful optimization due to the electron-rich environment from OCH₃ .
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